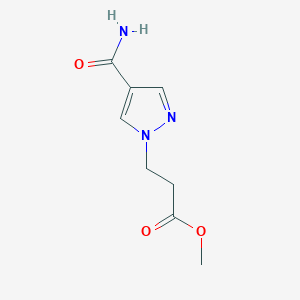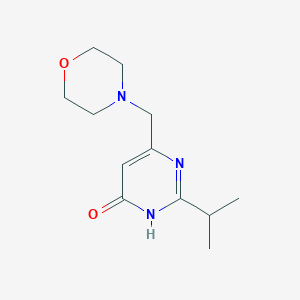
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₇NO₃·HCl It is a derivative of furan, a heterocyclic organic compound, and contains an amino group attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride typically involves the following steps:
Furan Derivation: The starting material is furan, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Amination: The furan ring is functionalized with an amino group through amination reactions, often using reagents like ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furanones.
Reduction: The amino group can be reduced to form amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Furanones, which are valuable intermediates in organic synthesis.
Reduction: Amines and amides, which have applications in pharmaceuticals and materials science.
Substitution: Various substituted furans and amino acids, which can be used in further chemical transformations.
科学的研究の応用
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of furan derivatives on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride: A structural isomer with similar properties but different reactivity.
Furan-2-carboxylic acid: A related compound without the amino group.
Furan-3-carboxylic acid: Another related compound with a different position of the carboxylic acid group.
Uniqueness: 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
2-(aminomethyl)furan-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h1-2H,3,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBCNKKIKYYGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2833735.png)

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2833740.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B2833743.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2833746.png)
![N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2833747.png)


![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)
![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2833753.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)

